3-Hydroxy-2H-pyran-2-one
3-Hydroxy-2H-pyran-2-one
3-Hydroxy-2H-pyran-2-one, also known as 3-hydroxypyrone or hydroxycoumalin, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. 3-Hydroxy-2H-pyran-2-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 3-hydroxy-2H-pyran-2-one is primarily located in the cytoplasm. Outside of the human body, 3-hydroxy-2H-pyran-2-one can be found in alcoholic beverages. This makes 3-hydroxy-2H-pyran-2-one a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
496-64-0
VCID:
VC0010270
InChI:
InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H
SMILES:
C1=COC(=O)C(=C1)O
Molecular Formula:
C5H4O3
Molecular Weight:
112.08 g/mol
3-Hydroxy-2H-pyran-2-one
CAS No.: 496-64-0
Main Products
VCID: VC0010270
Molecular Formula: C5H4O3
Molecular Weight: 112.08 g/mol
CAS No. | 496-64-0 |
---|---|
Product Name | 3-Hydroxy-2H-pyran-2-one |
Molecular Formula | C5H4O3 |
Molecular Weight | 112.08 g/mol |
IUPAC Name | 3-hydroxypyran-2-one |
Standard InChI | InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H |
Standard InChIKey | LIPRKYKMVQPYPG-UHFFFAOYSA-N |
SMILES | C1=COC(=O)C(=C1)O |
Canonical SMILES | C1=COC(=O)C(=C1)O |
Melting Point | 93.8 °C 92°C |
Physical Description | Solid |
Description | 3-Hydroxy-2H-pyran-2-one, also known as 3-hydroxypyrone or hydroxycoumalin, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. 3-Hydroxy-2H-pyran-2-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 3-hydroxy-2H-pyran-2-one is primarily located in the cytoplasm. Outside of the human body, 3-hydroxy-2H-pyran-2-one can be found in alcoholic beverages. This makes 3-hydroxy-2H-pyran-2-one a potential biomarker for the consumption of this food product. |
Synonyms | 3-hydroxy-2-pyranone;3-HYDROXY-2-PYRONE;3-Hydroxy-2H-pyran-2-one;Isopyromucic acid;3-hydroxypyran-2-one;6-hydroxy-2H-pyran-2-one |
Reference | 1: Soh JY, Tan CH. Amino-indanol catalyzed enantioselective reactions of 3-hydroxy-2-pyridones. J Am Chem Soc. 2009 May 27;131(20):6904-5. doi: 10.1021/ja900582a. PubMed PMID: 19413318. 2: Koyanagi Y, Hamada T, Iwagawa T, Okamura H. Asymmetric synthesis of Ampelomin A and ent-Epiampelomin A. J Oleo Sci. 2015;64(4):449-54. doi: 10.5650/jos.ess14212. PubMed PMID: 25833454. 3: Hsu HY, Tsai YC, Fu CC, Wu JS. Degradation of ascorbic acid in ethanolic solutions. J Agric Food Chem. 2012 Oct 24;60(42):10696-701. doi: 10.1021/jf3032342. Epub 2012 Oct 11. PubMed PMID: 22994409. 4: Velí/'sek J, Davídek J, Kubelka V, Zelinková Z, Pokorny J. Volatile degradation products of l-dehydroascorbic acid. Z Lebensm Unters Forsch. 1976 Nov 24;162(3):285-90. PubMed PMID: 12632. 5: Chatelet B, Dufaud V, Dutasta JP, Martinez A. Catalytic activity of an encaged Verkade/'s superbase in a base-catalyzed Diels-Alder reaction. J Org Chem. 2014 Sep 19;79(18):8684-8. doi: 10.1021/jo501457d. Epub 2014 Aug 28. PubMed PMID: 25132071. |
PubChem Compound | 68130 |
Last Modified | Nov 11 2021 |
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